molecular formula C19H31NO3 B14657200 2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol

2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol

Cat. No.: B14657200
M. Wt: 321.5 g/mol
InChI Key: BTYKJOQURIHVFO-FMQUCBEESA-N
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Description

2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol is an organic compound with a complex structure that includes both phenolic and imidoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of a substituted phenol with an appropriate imidoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the imidoyl group can produce amines.

Scientific Research Applications

2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as an enzyme inhibitor or a ligand

Properties

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol

InChI

InChI=1S/C19H31NO3/c1-4-5-6-7-8-9-10-13-23-16-11-12-17(18(21)14-16)19(20-22)15(2)3/h11-12,14-15,21-22H,4-10,13H2,1-3H3/b20-19+

InChI Key

BTYKJOQURIHVFO-FMQUCBEESA-N

Isomeric SMILES

CCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C(C)C)O

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C(C)C)O

Origin of Product

United States

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